2,4-Dichlorobenzaldehyde oxime

Übersicht

Beschreibung

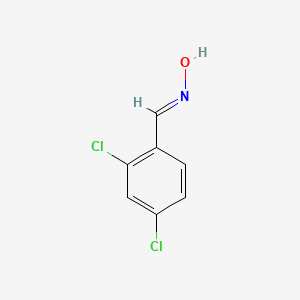

2,4-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol. It is characterized by the presence of two chlorine atoms and an oxime group attached to a benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine. The reaction typically involves dissolving 2,4-dichlorobenzaldehyde in an appropriate solvent, such as ethanol or methanol, and adding hydroxylamine hydrochloride. The mixture is then heated under reflux conditions to facilitate the formation of the oxime group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichlorobenzaldehyde oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the oxime group.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 2,4-dichlorobenzaldehyde or its derivatives.

Reduction: Reduction of the oxime group can produce 2,4-dichlorobenzylamine.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Synthesis of Herbicides: 2,4-Dichlorobenzaldehyde oxime can be used to synthesize herbicidal compositions . For example, it is a raw material in the preparation of 2-(2,4-dichlorophenyl) methyl-4,4-dimethyl-3-isoxazolidone, a crystalline compound used in herbicidal applications .

- Synthesis of Oxime Ester Derivatives: Oxime ester derivatives, synthesized using benzaldehyde oxime compounds, exhibit biological activity, including sterilization, insecticidal activity, and antiviral activity . These derivatives are created by introducing heterocyclic rings with high biological activity to form oxime esters and ethers .

- Antifungal Research: Pyrazole-4-carboxylic oxime ester derivatives, which can be synthesized from this compound, have shown good antifungal activity against various fungi, such as S. sclerotiorum, B. cinerea, R. solani, P. oryae, and P. piricola .

- ** কীটনাশক ইন্টারমিডিয়েট:** Benzaldehyde oxime compounds are effective substances for purifying carbonyl compounds and are used to synthesize nitrogen-containing medicine and pesticide intermediates .

Data Table: Preparation of Benzaldehyde Oxime Derivatives

Case Studies

- Microwave Synthesis Method: A microwave synthesis method for benzaldehyde oxime compounds involves dissolving substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound in an organic solvent and reacting in a microwave reaction kettle . This method significantly reduces reaction times compared to conventional methods, often requiring only 3-5 minutes .

- Methyltrioxorhenium-Catalyzed Oxidation: Aryl oximes can undergo catalytic oxidation to form nitro compounds using methyltrioxorhenium and urea hydroperoxide . this compound is used to demonstrate this process where two pathways are in competition .

- Difluoroalkylation: (Z)-2,4-dichlorobenzaldehyde oxime is used in difluoroalkylation reactions .

- Inhibitors of the 2-C-Methyl-D-Erythritol 4-Phosphate Pathway: Oximes of 2-chloro-, 2-fluoro, and 3,4-dichlorobenzaldehyde were prepared using the procedure reported by Zamponi et al .

Wirkmechanismus

The mechanism by which 2,4-dichlorobenzaldehyde oxime exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved can vary, but the compound generally acts through its functional groups, such as the oxime group, which can form hydrogen bonds and other interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichlorobenzaldehyde oxime

2,3-Dichlorobenzaldehyde oxime

Biologische Aktivität

Overview

2,4-Dichlorobenzaldehyde oxime (C7H5Cl2NO) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate . The compound has garnered attention due to its potential therapeutic applications and its role as an intermediate in organic synthesis.

- Molecular Formula : C7H5Cl2NO

- Molecular Weight : 190.03 g/mol

- CAS Number : 56843-28-8

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Traditional Synthesis : Reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol-water mixture under basic conditions .

- Microwave-Assisted Synthesis : This method enhances yield and efficiency, achieving up to 93% yield in a shorter reaction time .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes .

Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human lung cancer cell lines (A549), with IC50 values comparable to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that the presence of dichloro substituents enhances its biological activity .

Study on Antifungal Activity

In a recent study, various oxime derivatives were synthesized and tested for antifungal activity against multiple fungal strains. The results indicated that compounds similar to this compound exhibited promising antifungal properties at concentrations as low as 50 ppm .

Cytotoxicity Testing

A comprehensive cytotoxicity assay was conducted using the MTT method on A549 lung cancer cells. The study highlighted that this compound and its derivatives showed significant inhibition of cell proliferation, indicating potential as a chemotherapeutic agent. The detailed results are summarized in Table 1 below.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | A549 |

| This compound | 1.0 | A549 |

| Other derivatives | Varies | A549 |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit key metabolic pathways in bacteria and cancer cells, leading to cell death or growth inhibition. Ongoing research aims to elucidate these pathways further and identify potential applications in medicine .

Safety and Toxicology

While the compound shows promising biological activities, it is also associated with certain safety concerns. It can cause irritation to the eyes, skin, and respiratory system upon exposure. Proper safety measures should be taken when handling this compound in laboratory settings .

Eigenschaften

CAS-Nummer |

56843-28-8 |

|---|---|

Molekularformel |

C7H5Cl2NO |

Molekulargewicht |

190.02 g/mol |

IUPAC-Name |

(NZ)-N-[(2,4-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |

InChI-Schlüssel |

ONJQBRVMFRQQIG-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NO |

Isomerische SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N\O |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NO |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.